5-Iodofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

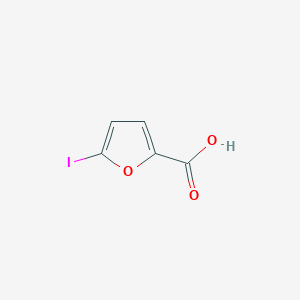

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRYIKCRRFOEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351885 | |

| Record name | 5-Iodofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-11-4 | |

| Record name | 5-Iodofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Iodofuran-2-carboxylic acid CAS number and properties

An In-depth Technical Guide to 5-Iodofuran-2-carboxylic acid

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 18614-11-4), a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, and discuss its spectroscopic signature. Furthermore, this guide will illuminate the compound's reactivity and its application as a strategic intermediate in the development of novel chemical entities. Safety protocols and handling procedures are also outlined to ensure its responsible use in a laboratory setting.

Introduction: The Strategic Importance of Furan Scaffolds

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, like a phenyl ring, enhancing properties such as metabolic stability, bioavailability, and receptor-ligand interactions.[1] The introduction of functional handles, such as a carboxylic acid and an iodine atom, onto the furan scaffold, as seen in this compound, creates a versatile and highly reactive intermediate. The carboxylic acid moiety is a key functional group present in approximately 450 drugs, offering a site for further modification or acting as a critical pharmacophoric element.[2][3][4] The iodine substituent provides a reactive site for a wide array of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to serve as a practical resource for researchers leveraging this potent building block.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. This compound is typically an off-white solid.[5] Key identifying information and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18614-11-4 | [6][7] |

| Molecular Formula | C₅H₃IO₃ | [6][7] |

| Molecular Weight | 237.98 g/mol | [6][7] |

| Appearance | Off-white solid | [5] |

| Melting Point | 195 - 196 °C | [5] |

| IUPAC Name | This compound | |

| SMILES | O=C(O)C1=CC=C(I)O1 | [7] |

| InChI Key | UKRYIKCRRFOEOD-UHFFFAOYSA-N | |

| Solubility | Generally, short-chain carboxylic acids are soluble in water due to hydrogen bonding, but solubility decreases with increasing molar mass.[8][9] It is expected to be soluble in organic solvents like ethanol, diethyl ether, and DMF. | General Chemical Principles |

| Boiling Point | No data available, likely decomposes at higher temperatures. | [5][7] |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is 2-8°C. | [5][7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through the electrophilic iodination of furan-2-carboxylic acid. The furan ring is an electron-rich heterocycle, and the carboxylic acid group is a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, for furans, the directing effect of the oxygen atom dominates, strongly activating the C5 position for electrophilic attack.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Rationale: This protocol utilizes a common method for the iodination of activated aromatic rings. Iodic acid is used as an oxidant to generate the electrophilic iodine species (I+) in situ from molecular iodine. Acetic acid provides a polar protic medium to facilitate the reaction.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carboxylic acid (1 equivalent) in a mixture of glacial acetic acid and water.

-

Reagent Addition: To this solution, add molecular iodine (I₂, ~0.5 equivalents) and iodic acid (HIO₃, ~0.2 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is sluggish.

-

Workup: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. The solid can be collected by vacuum filtration. If no precipitate forms, the mixture can be poured into cold water to induce precipitation.

-

Purification: Wash the collected solid with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values.

Spectroscopic Characterization (Predicted)

While extensive experimental spectra are not widely published, the structure of this compound allows for a reliable prediction of its key spectroscopic features based on established principles.[10][11]

-

¹H NMR: The furan ring will exhibit two signals, which will appear as doublets due to coupling with each other. The proton at the C3 position (adjacent to the carboxylic acid) is expected to be more deshielded and appear further downfield than the proton at the C4 position. The carboxylic acid proton will appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: Five distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~160-170 ppm). The C2 and C5 carbons, being attached to electronegative atoms (oxygen and iodine), will also be downfield. The C5 carbon signal will be significantly shifted upfield due to the heavy atom effect of iodine.[10] The C3 and C4 carbons will appear at higher field strengths.

-

Infrared (IR) Spectroscopy: Key characteristic peaks will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), and C-O stretching vibrations. A C-I stretching absorption is expected in the far-infrared region (500-600 cm⁻¹).[10]

Chemical Reactivity and Applications in Drug Development

This compound is a bifunctional molecule, and its reactivity is dominated by the carboxylic acid and the iodo-substituent.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, such as esterification, conversion to an acid chloride, or amide bond formation. These reactions are fundamental in medicinal chemistry for creating prodrugs or linking the furan scaffold to other molecular fragments.

-

Reactions of the C-I Bond: The true synthetic power of this molecule lies in the reactivity of the carbon-iodine bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the C5 position, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

Role as a Synthetic Intermediate

Caption: Reactivity map of this compound in organic synthesis.

This versatility makes it an important intermediate for compounds with potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities.[1] For instance, substituted furan-2-carboxylic acids have been investigated as potential antitubercular agents.[12]

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazard Identification: this compound is irritating to the eyes, respiratory system, and skin.[5] It may be harmful if swallowed, inhaled, or absorbed through the skin.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[13]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[5]

-

Skin and Body Protection: Wear a laboratory coat.[5]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust is generated, a NIOSH/MSHA-approved respirator should be used.[5]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Wash out mouth with water. Seek medical attention.[5]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity at two distinct positions on the furan scaffold provides a reliable platform for the construction of complex and diverse molecular libraries. From its fundamental properties to its application in creating novel pharmacophores, this guide has provided a comprehensive technical overview intended to empower researchers in their scientific endeavors.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 3. cora.ucc.ie [cora.ucc.ie]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:18614-11-4 | Chemsrc [chemsrc.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 18614-11-4|this compound|BLD Pharm [bldpharm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

spectroscopic analysis of 5-Iodofuran-2-carboxylic acid derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Iodofuran-2-carboxylic Acid Derivatives

Abstract

This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis and subsequent application necessitate unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound class. We delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure robust and reliable analytical outcomes.

The Structural Elucidation Challenge: An Introduction

The furan ring, an aromatic heterocycle, is a versatile scaffold. When functionalized at the C2 position with a carboxylic acid and at the C5 position with a heavy halogen like iodine, the electronic and steric properties of the molecule are significantly altered. This functionalization is often a key step in the synthesis of pharmacologically active agents.[1] Accurate characterization is therefore not merely a procedural step but the foundation upon which all subsequent biological and material testing is built. This guide will systematically dissect the spectroscopic fingerprint of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous determination of the carbon-hydrogen framework of organic molecules.[2] For this compound derivatives, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Mapping the Protons

The furan ring of a 5-iodo-2-carboxy derivative possesses two remaining protons at the C3 and C4 positions.

-

Chemical Shifts (δ): The electron-withdrawing nature of the C2-carboxylic acid group and the C5-iodine atom deshields the furan protons.

-

H3 Proton: Typically observed as a doublet in the range of δ 7.20-7.40 ppm . Its proximity to the strongly deshielding carboxylic acid group places it further downfield.

-

H4 Proton: Observed as a doublet in the range of δ 6.90-7.10 ppm .

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and subject to hydrogen bonding and solvent exchange. It appears as a broad singlet far downfield, typically δ 10-13 ppm , and its signal will disappear upon a D₂O shake.[3]

-

-

Coupling Constants (J): The H3 and H4 protons are vicinally coupled, exhibiting a characteristic coupling constant of ³J(H3-H4) ≈ 3.5-4.0 Hz . This small coupling constant is typical for protons on a furan ring.

-

Causality: The distinct chemical shifts of H3 and H4 are a direct consequence of the anisotropic effects and electron-withdrawing capabilities of the adjacent substituents. The predictable doublet-of-doublets pattern provides immediate confirmation of the 2,5-disubstitution pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides insight into the carbon environment of the molecule.

-

Chemical Shifts (δ):

-

C2 (Carboxylic Acid): The carbonyl carbon is significantly deshielded, appearing in the δ 158-165 ppm region.[3][4]

-

C5 (Iodo-substituted): The most distinctive feature is the signal for the carbon bearing the iodine atom. Due to the "heavy atom effect," this carbon is paradoxically shielded and appears significantly upfield, typically in the δ 75-85 ppm range.[5] This is a key diagnostic peak.

-

C3 and C4: These sp² carbons of the furan ring appear in the aromatic region, typically between δ 110-125 ppm . The C3 carbon is generally more deshielded than C4 due to its proximity to the carboxylic acid group.

-

-

Causality: The heavy atom effect on the C5 carbon is a relativistic effect where the large electron cloud of the iodine atom alters the local magnetic field, causing a pronounced upfield shift. Recognizing this signature is crucial for confirming the position of iodination.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Summary of NMR Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Features |

| H3 | 7.20 - 7.40 (d) | 120 - 125 | Doublet, deshielded by -COOH. |

| H4 | 6.90 - 7.10 (d) | 110 - 115 | Doublet, coupled to H3. |

| -COOH | 10 - 13 (br s) | N/A | Broad singlet, D₂O exchangeable. |

| C2 | N/A | 158 - 165 | Carbonyl carbon. |

| C5 | N/A | 75 - 85 | Diagnostic upfield shift due to heavy atom effect. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of key functional groups by measuring their characteristic vibrational frequencies.[6]

-

Carboxylic Acid Group (-COOH):

-

O-H Stretch: A very broad and strong absorption band is observed from 2500-3300 cm⁻¹ .[7] This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.

-

C=O Stretch: A strong, sharp absorption appears between 1690-1725 cm⁻¹ .[8] Conjugation with the furan ring slightly lowers this frequency compared to saturated carboxylic acids.

-

-

Furan Ring:

-

Carbon-Iodine Bond (C-I):

-

The C-I stretching vibration is weak and occurs at low frequencies, typically in the 500-600 cm⁻¹ range.[5] This is in the far-infrared region and may not be observable on standard mid-IR spectrometers.

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Summary of IR Data

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (-COOH) | 2500 - 3300 | Strong, Very Broad | Diagnostic for H-bonded carboxylic acid. |

| C-H Stretch (Aromatic) | 3120 - 3160 | Medium to Weak | Furan ring C-H bonds. |

| C=O Stretch (-COOH) | 1690 - 1725 | Strong, Sharp | Conjugated carbonyl group. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | Furan ring skeletal vibrations. |

| C-O-C Stretch | 1020 - 1250 | Strong | Furan ring ether linkage. |

| C-I Stretch | 500 - 600 | Weak | In far-IR region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.

-

Molecular Ion (M⁺): For this compound (C₅H₃IO₃), the monoisotopic mass is approximately 237.9 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the elemental formula with high accuracy.

-

Isotopic Pattern: Unlike chlorine and bromine, iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak.[10][11] The presence of a single, intense molecular ion peak is consistent with an iodo-substituted compound.

-

Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) can induce fragmentation. Key expected fragments for this compound include:

-

[M - OH]⁺: Loss of a hydroxyl radical.

-

[M - COOH]⁺: Loss of the entire carboxylic acid group, a very common fragmentation.

-

[M - I]⁺: Loss of the iodine radical, resulting in a furan-2-carboxylic acid radical cation.

-

[M - COOH - CO]⁺: Subsequent loss of carbon monoxide from the furan ring.

-

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS Spectroscopic Analysis.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system.[2]

-

Electronic Transitions: Furan-2-carboxylic acid derivatives exhibit strong absorption in the UV region due to π→π* transitions.[8]

-

Absorption Maximum (λₘₐₓ): The parent furan-2-carboxylic acid absorbs around 245-255 nm.[12] The introduction of an iodine atom at the C5 position, being an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength, often into the 260-280 nm range. The exact λₘₐₓ is solvent-dependent.

-

Utility: While not as structurally definitive as NMR, UV-Vis spectroscopy is an excellent, simple technique for quantitative analysis (e.g., using the Beer-Lambert law), assessing purity, and monitoring reaction kinetics.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Integrated Spectroscopic Analysis: A Holistic Approach

True structural confirmation arises not from a single technique, but from the confluence of data from all methods. The diagram below illustrates how the distinct features of the this compound structure give rise to specific, measurable spectroscopic signals.

Caption: Correlation of Molecular Structure to Spectroscopic Data.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle. By understanding the underlying principles that connect molecular structure to spectral output—from the heavy atom effect in ¹³C NMR to the characteristic broad O-H stretch in IR—researchers can confidently and accurately elucidate the structures of these valuable compounds, ensuring the integrity and validity of their scientific endeavors.

References

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Iodofuran-2-carboxylic acid

Introduction

5-Iodofuran-2-carboxylic acid is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid furan scaffold, coupled with the electronic properties imparted by the iodo and carboxylic acid functional groups, makes it a valuable building block for the synthesis of novel therapeutic agents and functional polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the anticipated chemical shifts and coupling constants. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of furan-based compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in a DMSO-d₆ solution: a broad singlet for the carboxylic acid proton and two doublets for the furan ring protons. The choice of DMSO-d₆ as a solvent is crucial for observing the acidic proton of the carboxylic acid, which would otherwise undergo rapid exchange with protic solvents like D₂O, leading to signal broadening or disappearance.[1]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~13.5 | Broad Singlet | - |

| H3 | ~7.35 | Doublet | ~3.6 |

| H4 | ~6.80 | Doublet | ~3.6 |

Rationale for Predicted ¹H Chemical Shifts and Coupling Constants:

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent. This results in a characteristic downfield chemical shift, typically observed in the range of 10-13 ppm or even higher.[1] For 5-(4-nitrophenyl)furan-2-carboxylic acid in DMSO-d₆, this proton appears at 13.35 ppm.[2] A similar value is predicted for the title compound.

-

Furan Ring Protons (H3 and H4): The furan ring protons at positions 3 and 4 are expected to appear as two distinct doublets due to three-bond (³J) coupling.

-

H3: This proton is adjacent to the electron-withdrawing carboxylic acid group, which deshields it, causing it to resonate at a lower field. In furan-2-carboxylic acid, the H3 proton appears at approximately 7.2-7.3 ppm.[3] The iodine at the 5-position is expected to have a minor influence on the chemical shift of H3.

-

H4: This proton is situated further from the carboxylic acid group and is influenced by the iodine atom at the adjacent C5 position. The net electronic effect results in H4 being more shielded compared to H3, thus appearing at a higher field.

-

Coupling Constant (³JH3-H4): The coupling constant between H3 and H4 in furan derivatives is typically in the range of 3.0-4.0 Hz.[4] For 5-(4-nitrophenyl)furan-2-carboxylic acid, this coupling is reported as 3.7 Hz.[2] A value of approximately 3.6 Hz is therefore predicted for this compound.

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five signals, corresponding to the four carbons of the furan ring and the carbonyl carbon of the carboxylic acid.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~159 |

| C2 | ~148 |

| C5 | ~80 |

| C3 | ~122 |

| C4 | ~115 |

Rationale for Predicted ¹³C Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the downfield region, typically around 159-162 ppm.[5]

-

Furan Ring Carbons:

-

C2: This carbon is attached to the electron-withdrawing carboxylic acid group, leading to a downfield chemical shift. In furan-2-carboxylic acid, C2 appears around 147 ppm. The presence of iodine at C5 is not expected to significantly alter this value.

-

C5 (Iodo-substituted Carbon): The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C5 carbon directly bonded to the iodine atom. This is due to the "heavy atom effect," where the large electron cloud of the iodine atom induces a strong shielding effect on the attached carbon nucleus.[6][7] This effect can shift the resonance upfield by 30 ppm or more compared to the unsubstituted carbon.[6]

-

C3 and C4: These carbons will have chemical shifts influenced by both the carboxylic acid and the iodo substituents. C3, being closer to the electron-withdrawing carboxylic acid group, is expected to be more deshielded than C4. In furan-2-carboxylic acid, C3 and C4 appear at approximately 119 ppm and 112 ppm, respectively. The iodine at C5 will have a more pronounced effect on the adjacent C4, likely causing a slight upfield shift.

-

Experimental Protocols

NMR Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualization of Molecular Structure and J-Coupling

Caption: Molecular structure of this compound with predicted ³J coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Iodofuran-2-carboxylic acid

Introduction

5-Iodofuran-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid furan core, coupled with the reactive sites offered by the carboxylic acid and iodo-substituents, makes it a versatile precursor for synthesizing more complex molecular architectures. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality required for downstream applications, from novel drug discovery to the development of advanced organic materials.

This in-depth technical guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is not merely to present data but to offer a logical, field-proven framework for understanding the experimental choices and interpreting the resulting spectra. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a robust and self-validating analytical workflow.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are characteristic of the functional groups present, providing a unique molecular "fingerprint." For this compound, IR spectroscopy is indispensable for confirming the presence of the critical carboxylic acid group and the furan ring system.

Predicted Vibrational Modes and Spectrum Interpretation

The structure of this compound contains several key functional groups whose vibrational signatures dominate the IR spectrum. The most diagnostic feature is the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state. This dimerization has a profound effect on the spectrum.

-

O–H Stretch: The hydroxyl stretch of the carboxylic acid group gives rise to an exceptionally broad and strong absorption band, typically spanning from 3300 to 2500 cm⁻¹.[1][2] This broadening is a direct consequence of the strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[3] This band often overlaps with the sharper C-H stretching peaks.

-

C–H Stretch: The C-H stretching vibrations of the furan ring are expected to appear as sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3250-3100 cm⁻¹ region.[4]

-

C=O (Carbonyl) Stretch: The carbonyl stretch of a carboxylic acid is one of the most intense and sharp absorptions in the IR spectrum.[1] For an unsaturated, conjugated carboxylic acid like this, the C=O stretching frequency is lowered due to resonance delocalization and is expected in the 1710-1690 cm⁻¹ range.[3][5]

-

C=C and C-O-C Ring Stretches: The furan ring itself has characteristic stretching vibrations. The C=C double bond stretches typically appear in the 1600-1450 cm⁻¹ region, while the C-O-C ether stretch within the ring contributes to absorptions in the 1300-1000 cm⁻¹ range.[4][6]

-

C–O Stretch and O–H Bend: The spectrum will also feature a C–O stretching band between 1320-1210 cm⁻¹ and characteristic O–H in-plane and out-of-plane bending vibrations.[1] The out-of-plane bend is often a broad peak centered around 920 cm⁻¹.

Data Presentation: Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O–H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Strong, Very Broad |

| C–H Stretch | Furan Ring | 3250 - 3100 | Medium, Sharp |

| C=O Stretch | Conjugated Carboxylic Acid | 1710 - 1690 | Very Strong, Sharp |

| C=C Stretch | Furan Ring | 1600 - 1450 | Medium to Strong |

| O–H Bend (In-plane) | Carboxylic Acid | 1440 - 1395 | Medium |

| C–O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O–H Bend (Out-of-plane) | Carboxylic Acid | 950 - 910 | Medium, Broad |

| C-H Bend (Out-of-plane) | Furan Ring | 900 - 700 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity, speed, and lack of sample preparation.[7][8] It allows for direct measurement of the sample in its native state.

Methodology:

-

Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Crystal Cleaning: Meticulously clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

-

Background Collection: With the clean, empty crystal, lower the pressure arm and collect a background spectrum. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are measured.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[9]

-

Apply Pressure: Lower the pressure arm until it makes firm and even contact with the powder.[10] This ensures intimate contact between the sample and the crystal, which is necessary for a high-quality spectrum.

-

Spectrum Acquisition: Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: After collection, the resulting spectrum should be baseline-corrected if necessary.

-

Post-Analysis Cleaning: Retract the pressure arm, carefully remove the sample powder, and clean the crystal and pressure tip as described in Step 2.

Workflow for ATR-IR Spectroscopic Analysis

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound. For this guide, we focus on Electron Ionization (EI), a "hard" ionization technique that imparts significant energy to the molecule.[11][12] This causes the resulting molecular ion to fragment in predictable ways, providing a wealth of structural information that acts like a molecular puzzle.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of this compound is C₅H₃IO₃. Its monoisotopic mass is approximately 237.92 g/mol . The nominal molecular weight is 238.

-

Molecular Ion (M•⁺): The EI mass spectrum should show a molecular ion peak at m/z 238. Since iodine's most abundant isotope (¹²⁷I) accounts for 100% of its natural abundance, there will be no significant M+2 peak arising from the halogen, which simplifies interpretation compared to chlorine- or bromine-containing compounds.[13][14]

-

Primary Fragmentation: The fragmentation of the molecular ion is driven by the stability of the resulting fragments and neutrals.

-

Loss of •OH: Cleavage of the C-OH bond is a common pathway for carboxylic acids, leading to the formation of a stable acylium ion.[15][16] This would result in a prominent peak at m/z 221 (238 - 17).

-

Loss of •COOH: Loss of the entire carboxyl group as a radical is another characteristic fragmentation, yielding a peak at m/z 193 (238 - 45).[15] This fragment corresponds to the 2-iodofuran radical cation.

-

Decarbonylation: The acylium ion (m/z 221) can subsequently lose a molecule of carbon monoxide (CO) to form the 2-iodofuranyl cation, also at m/z 193 (221 - 28). This provides a secondary route to this stable fragment.

-

Loss of I•: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical, resulting in a fragment at m/z 111 (238 - 127). This corresponds to the furan-2-carboxylic acid radical cation.

-

Data Presentation: Predicted Mass Fragments

| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 238 | [C₅H₃IO₃]•⁺ | - | Molecular Ion (M•⁺) |

| 221 | [C₅H₂IO₂]⁺ | •OH | α-Cleavage from carboxyl group |

| 193 | [C₄H₂I]⁺ | •COOH or (•OH + CO) | Loss of carboxyl group or decarbonylation of acylium ion |

| 111 | [C₅H₃O₃]•⁺ | I• | Cleavage of the C-I bond |

| 95 | [C₄H₃O]⁺ | I• + CO | Loss of iodine followed by decarbonylation |

Fragmentation Pathway Diagram

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for analyzing a solid, thermally stable organic compound using a direct insertion probe.

Methodology:

-

Instrument Tuning: Before analysis, the mass spectrometer must be tuned and calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution.

-

Sample Preparation: Load a minuscule amount of the solid sample (micrograms) into a clean capillary tube.

-

Probe Insertion: Insert the capillary tube into the direct insertion probe.

-

Analysis Initiation: Introduce the probe into the high-vacuum source of the mass spectrometer through the vacuum interlock.

-

Ionization and Fragmentation: Gradually heat the probe to volatilize the sample. The gaseous molecules enter the ionization chamber where they are bombarded by a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][18]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection and Spectrum Generation: The separated ions strike a detector, generating a signal that is processed to create the mass spectrum.

-

Data Interpretation: Analyze the spectrum to identify the molecular ion and the major fragment peaks, correlating them with the proposed structure.

Workflow for EI-Mass Spectrometry Analysis

Part 3: Synthesis of Spectroscopic Data

The true power of spectroscopic analysis lies in the synergy between different techniques. While IR spectroscopy confirms the presence of the key functional groups (the carboxylic acid and the furan ring), mass spectrometry provides the exact molecular weight and crucial connectivity information through its fragmentation pattern.

-

The very broad IR band from 3300-2500 cm⁻¹ and the intense C=O stretch around 1700 cm⁻¹ provide unequivocal evidence for the carboxylic acid functionality.

-

The mass spectrum confirms the molecular weight of 238 amu. The observed losses of 17 (•OH) and 45 (•COOH) are classic fragmentation patterns for a carboxylic acid, corroborating the IR data.

-

The fragment at m/z 111 (loss of iodine) confirms the presence of the iodine atom and gives the mass of the furan-carboxylic acid backbone.

-

Conversely, the fragment at m/z 193 (loss of the carboxyl group) confirms the mass of the iodofuran portion of the molecule.

Together, these two datasets provide a self-validating system, leaving no ambiguity as to the structure of this compound.

Conclusion

The rigorous characterization of chemical entities like this compound is a non-negotiable aspect of modern scientific research and development. Through the judicious application of IR spectroscopy and mass spectrometry, we can confidently verify its molecular structure. The IR spectrum acts as a rapid screen for the required functional groups, while the mass spectrum provides definitive molecular weight and a detailed fragmentation map that confirms the atomic arrangement. The workflows and interpretive frameworks presented in this guide offer a robust approach for any scientist tasked with the structural elucidation of novel organic compounds, ensuring data integrity and advancing scientific discovery.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 16. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 17. pubs.aip.org [pubs.aip.org]

- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 5-Iodofuran-2-carboxylic acid

An In-Depth Technical Guide to the Solubility and Stability of 5-Iodofuran-2-carboxylic Acid

Executive Summary

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and process chemistry. This guide provides a technical framework for characterizing these critical physicochemical properties. We delve into the theoretical principles governing its behavior in various solvents and under environmental stressors, present field-proven experimental protocols for empirical determination, and discuss the interpretation of the resulting data. This document is intended to serve as a foundational resource for researchers, enabling them to design robust experimental plans, anticipate challenges, and ensure the integrity of their work.

Introduction: The Significance of Physicochemical Characterization

In the realm of drug development and chemical synthesis, the success of a lead compound is intrinsically linked to its physicochemical properties. Poor solubility can hinder bioavailability and lead to unreliable results in in-vitro assays, while instability can compromise a drug's efficacy and safety.[1][2] this compound (MW: 237.98 g/mol ), an off-white solid with a melting point of 195-196°C, presents a unique structural combination: a polar carboxylic acid group, a furan heterocycle, and a heavy, polarizable iodine atom.[3][4] This guide provides the scientific rationale and detailed methodologies for thoroughly evaluating its solubility and stability, critical prerequisites for its advancement in any research pipeline.

Structural Analysis and Predicted Properties

The are dictated by its constituent functional groups. A predictive assessment based on its structure is the first step in a logical investigation.

-

Furan Ring: This aromatic heterocycle possesses some polar character due to the oxygen atom, allowing for favorable dipole-dipole interactions with polar solvents.[5]

-

Carboxylic Acid (-COOH): As a primary functional group, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor. This feature suggests solubility in polar protic solvents (e.g., water, alcohols) and the potential to form salts in basic aqueous solutions, which would dramatically increase aqueous solubility.[6][7][8]

-

Iodine Atom (-I): The iodine substituent is large and highly polarizable. While it increases the molecular weight, which can negatively impact solubility, its polarizability can enhance interactions with polarizable solvents.[5]

Based on the principle of "like dissolves like," the compound is predicted to have higher solubility in polar organic solvents and limited solubility in non-polar hydrocarbon solvents.

Comprehensive Solubility Profiling

Determining the solubility of a compound is a foundational step in pre-formulation and lead optimization.[1][9] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, which is valued for its reliability.[9][10]

Causality in Solvent Selection

A carefully selected panel of solvents is used to probe the full range of intermolecular interactions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These can accept hydrogen bonds and engage in strong dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These are unlikely to be effective solvents due to the polar nature of the molecule, but they establish a baseline for its lipophilicity.

-

Aqueous Buffers (pH 2, 7.4, 9): Solubility in aqueous media is highly pH-dependent for a carboxylic acid. Testing at acidic, neutral, and basic pH will reveal the impact of ionization on solubility.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analyzed sample represents the true saturated state.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains. This step is critical to guarantee that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent or buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and liquid phases.[2] The extended incubation is necessary to determine thermodynamic, rather than kinetic, solubility.[2]

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to sediment.[5]

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the solution through a 0.45 µm syringe filter to remove any remaining solid particulates. This step is crucial to prevent artificially high concentration measurements.

-

Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Illustrative Data Presentation

Quantitative data should be summarized for clear comparison. The following table presents a hypothetical but realistic solubility profile for this compound.

| Solvent/Medium | Type | Predicted Solubility (mg/mL) |

| Water (pH 2.0) | Polar Protic, Acidic | 0.5 - 1.5 |

| Phosphate Buffer (pH 7.4) | Polar Protic, Neutral | 5 - 15 |

| Borate Buffer (pH 9.0) | Polar Protic, Basic | > 50 (as carboxylate salt) |

| Methanol | Polar Protic | 20 - 40 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Acetonitrile | Polar Aprotic | 10 - 25 |

| Hexane | Non-Polar | < 0.1 |

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Stability Assessment and Degradation Pathway Analysis

Stability testing is essential to determine how a compound's quality changes over time under the influence of various environmental factors.[11] Forced degradation (or stress testing) studies are the cornerstone of this assessment, providing critical insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[12][13][14]

The Rationale of Forced Degradation

The objective of forced degradation is not to determine shelf-life but to deliberately degrade the sample under conditions more severe than accelerated stability testing.[14][15] This approach serves several key purposes:

-

Identify Degradation Pathways: It reveals the likely chemical degradation mechanisms, such as hydrolysis, oxidation, photolysis, or thermolysis.[14][16]

-

Elucidate Degradant Structures: The generated degradants can be isolated and characterized.

-

Develop Stability-Indicating Methods: It demonstrates that the chosen analytical method (typically HPLC) can accurately measure the parent compound without interference from any potential degradants, impurities, or excipients.[17]

Experimental Design: Stress Condition Protocols

The following protocols are based on standard industry practices and regulatory guidance from the International Council for Harmonisation (ICH).[16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

A. Hydrolytic Stability (Acid/Base/Neutral)

-

Rationale: To assess susceptibility to hydrolysis across a range of pH values.

-

Protocol:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize them if necessary, and dilute for analysis.

-

Analyze via HPLC to quantify the remaining parent compound and detect any degradation products.

-

B. Oxidative Stability

-

Rationale: To evaluate the molecule's sensitivity to oxidation.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a controlled amount of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature for a set duration (e.g., 24 hours), protected from light.

-

Analyze the sample by HPLC to assess the extent of degradation.

-

C. Photostability

-

Rationale: To determine if the compound degrades upon exposure to light, as outlined in ICH guideline Q1B.[18]

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source providing a standardized output of visible and UV light.

-

A control sample should be wrapped in aluminum foil to protect it from light.[18]

-

After a specified exposure level (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV), analyze both the exposed and control samples by HPLC.

-

Forced degradation may also be performed to evaluate the photosensitivity of the material for method development.[18]

-

D. Thermal Stability (Dry Heat)

-

Rationale: To assess the stability of the solid compound at elevated temperatures.

-

Protocol:

-

Place the solid compound in a controlled temperature oven at a high temperature (e.g., 80-100°C) for an extended period (e.g., 1-7 days).

-

At intervals, remove samples, allow them to cool, prepare solutions, and analyze by HPLC.

-

Analytical Keystone: Stability-Indicating HPLC Method

A robust, validated HPLC method is the core of any stability study.[17] It must be capable of separating the active ingredient from all potential degradation products.[11]

-

Method Development: A gradient reversed-phase HPLC method with UV detection is typically the first choice.[19] Development involves optimizing the column, mobile phase composition (e.g., acetonitrile/water with a buffer), gradient slope, and temperature to achieve adequate resolution between all peaks.

-

Validation: The method's specificity is validated using the samples from the forced degradation studies. The analysis must show that the peaks for degradants do not co-elute with the parent compound peak, ensuring accurate quantification.

Illustrative Stability Data

The results of a forced degradation study are best summarized in a table.

| Stress Condition | Reagent/Setting | Duration | % Degradation (Hypothetical) | Degradation Products Observed |

| Acid Hydrolysis | 0.1 M HCl | 48h @ 80°C | < 5% | Minor unknown peak at RRT 0.8 |

| Neutral Hydrolysis | Water | 48h @ 80°C | < 2% | None significant |

| Base Hydrolysis | 0.1 M NaOH | 24h @ 60°C | 15% | Major peak at RRT 0.6; Minor peak at RRT 0.9 |

| Oxidation | 10% H₂O₂ | 24h @ RT | 12% | Major peak at RRT 1.2 |

| Photolytic | ICH Q1B exposure | - | 8% | Multiple minor peaks |

| Thermal (Solid) | 100°C | 7 days | < 3% | None significant |

RRT = Relative Retention Time

Potential Degradation Pathways

While empirical data is required for confirmation, knowledge of furan chemistry allows for logical predictions. Furan rings can be susceptible to ring-opening under harsh hydrolytic (especially acidic) conditions. The carboxylic acid could undergo decarboxylation under extreme heat. The iodine-carbon bond could be susceptible to cleavage under photolytic stress. Studies on the microbial degradation of similar furan compounds show pathways converging on intermediates like 2-furoic acid or 2,5-furandicarboxylic acid, suggesting potential breakdown products.[20][21][22] Hazardous decomposition under high heat may also produce carbon monoxide, carbon dioxide, and hydrogen iodide.[3]

Visualization: Stability Assessment Workflow

Conclusion and Practical Recommendations

A thorough investigation of the is not merely an academic exercise; it is a critical component of risk mitigation in research and development. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform key decisions.

-

For Formulation Scientists: The solubility profile, particularly in aqueous buffers of varying pH, will dictate the feasibility of different formulation strategies (e.g., oral vs. parenteral) and the potential need for solubility-enhancing excipients.

-

For Process Chemists: Stability data, especially concerning thermal and photolytic stress, will guide the definition of appropriate storage, handling, and manufacturing conditions to prevent degradation and ensure product purity.[3]

-

For Analytical Scientists: The forced degradation studies are indispensable for developing and validating analytical methods that are truly "stability-indicating," a requirement for regulatory compliance and quality control.[12]

By systematically applying these principles and protocols, researchers can build a comprehensive data package for this compound, ensuring its potential is explored through scientifically sound and reproducible experimentation.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. This compound | CAS#:18614-11-4 | Chemsrc [chemsrc.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. benchchem.com [benchchem.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

5-Iodofuran-2-carboxylic Acid: A Versatile Scaffold for Advanced Organic Synthesis

Introduction: The Strategic Value of the Furan Moiety

The furan ring is a privileged five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic and steric properties often allow it to serve as a bioisosteric replacement for phenyl rings, enhancing metabolic stability, bioavailability, and receptor-ligand interactions.[2] The strategic functionalization of the furan nucleus is therefore of paramount importance in the development of novel bioactive compounds and advanced materials. 5-Iodofuran-2-carboxylic acid has emerged as a particularly valuable and versatile building block in this context. The presence of a carboxylic acid at the 2-position and an iodine atom at the 5-position provides two orthogonal reactive handles for a wide array of synthetic transformations. The electron-withdrawing nature of the carboxylic acid group and the susceptibility of the carbon-iodine bond to oxidative addition make this molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on detailed, field-proven protocols for key cross-coupling reactions.

Protecting Group Strategies for this compound

Prior to engaging in cross-coupling reactions, it is often advantageous to protect the carboxylic acid moiety as an ester. This prevents potential side reactions, such as the coordination of the carboxylate to the metal catalyst, which can inhibit catalytic activity. The choice of ester is critical and depends on the desired stability and the conditions required for its eventual cleavage. Methyl or ethyl esters are commonly employed due to their ease of synthesis and removal.

Protocol: Esterification of this compound

Objective: To synthesize the methyl or ethyl ester of this compound to prevent interference in subsequent cross-coupling reactions.

Materials:

-

This compound

-

Methanol or Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) (catalytic amount)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in an excess of anhydrous methanol or ethanol.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Subsequently, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The carbon-iodine bond at the 5-position of the furan ring is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and vinyl-substituted furans. This reaction involves the coupling of the iodo-furan with an organoboron reagent in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodofuran derivative to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron reagent.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Applications of Furan and its Derivatives A Review | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]

Application Notes and Protocols for the Heck Reaction of 5-Iodofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Furan Scaffolds

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples unsaturated halides with alkenes, enabling the construction of complex molecular architectures from readily available precursors.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1][3]

Furan-containing molecules are of paramount importance in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The ability to functionalize the furan ring at specific positions is crucial for the generation of novel chemical entities with tailored pharmacological profiles. The Heck reaction of 5-Iodofuran-2-carboxylic acid provides a direct route to introduce a variety of vinyl groups at the C-5 position, yielding substituted furan-2-carboxylic acid derivatives that are valuable intermediates for the synthesis of pharmaceuticals and other functional materials.

One of the key advantages of the Heck reaction is its tolerance of a wide array of functional groups, including esters, ethers, nitriles, and, notably, carboxylic acids.[4] This compatibility obviates the need for protecting group strategies, streamlining the synthetic process and improving overall efficiency. This application note provides a comprehensive guide to the reaction conditions, a detailed experimental protocol, and an exploration of the underlying mechanistic principles for the successful execution of the Heck reaction with this compound.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5] The generally accepted mechanism can be broken down into four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex. This is often the rate-determining step of the cycle.

-

Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by a migratory insertion of the alkene into the palladium-carbon bond. This syn-addition step forms a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, along with the palladium, to form the final substituted alkene product and a hydridopalladium(II) complex. This elimination is typically syn-periplanar.

-

Reductive Elimination and Catalyst Regeneration: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct. The base is crucial for neutralizing the hydrogen iodide generated in this step, thus allowing the catalytic cycle to continue.

Visualizing the Catalytic Cycle

Figure 1. The catalytic cycle of the Heck reaction.

Optimized Reaction Conditions

The successful execution of the Heck reaction with this compound is dependent on the careful selection and optimization of several key parameters. The presence of the carboxylic acid group necessitates the use of a base that will not interfere with this functionality while still effectively scavenging the generated HI.

| Parameter | Recommended Conditions | Rationale and Considerations |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%) | Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[5] Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can also be used. The catalyst loading is typically kept low to minimize cost and residual metal in the product. |

| Ligand | PPh₃, P(o-tol)₃ (2-10 mol%) | Triphenylphosphine (PPh₃) is a standard, cost-effective ligand that stabilizes the palladium catalyst.[1] More electron-rich and bulky phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), can sometimes improve reaction rates and yields, particularly with less reactive substrates. |

| Base | K₂CO₃, NaOAc, Et₃N (2.0-3.0 equiv.) | An inorganic base like potassium carbonate or sodium acetate is often preferred for substrates with acidic protons to avoid undesired side reactions.[1] Triethylamine (Et₃N) is also a common choice, particularly in anhydrous conditions. At least two equivalents of base are required to neutralize the HI produced and to deprotonate the carboxylic acid. |

| Solvent | DMF, NMP, Dioxane, Acetonitrile | Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are excellent choices as they can dissolve the reactants and the catalyst system, and they are stable at the required reaction temperatures. |

| Alkene | Acrylates, Styrenes (1.0-1.5 equiv.) | Electron-deficient alkenes, such as acrylates and acrylonitriles, are generally more reactive in the Heck reaction.[1] Styrenes and other electron-neutral alkenes are also suitable coupling partners. A slight excess of the alkene is often used to ensure complete consumption of the iodo-furan. |

| Temperature | 80-120 °C | The reaction temperature needs to be high enough to facilitate the catalytic cycle at a reasonable rate but not so high as to cause decomposition of the starting materials, product, or catalyst. The optimal temperature will depend on the specific alkene and solvent used. |

| Reaction Time | 4-24 hours | The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the point of completion and to avoid potential side reactions or product degradation from prolonged heating. |

Detailed Experimental Protocol

This protocol provides a general starting point for the Heck reaction of this compound with an alkene (e.g., butyl acrylate). The specific quantities and conditions should be optimized for each unique alkene partner.

Materials:

-

This compound (1.0 equiv.)

-

Alkene (e.g., butyl acrylate, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

-

Triphenylphosphine (PPh₃, 0.04 equiv.)

-

Potassium carbonate (K₂CO₃, 2.5 equiv.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Experimental Workflow

Figure 2. A generalized workflow for the Heck reaction.

Procedure:

-

Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), potassium carbonate (2.5 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

-

The flask is then sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Anhydrous DMF is added via syringe, followed by the alkene (1.2 equiv.).

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

The progress of the reaction is monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and acidified to pH 2-3 with 1M HCl (aq).

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume).

-

The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.

-

Characterization: The structure and purity of the final product are confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The progress of the reaction is monitored to ensure the consumption of starting materials and the formation of the product. The work-up procedure is designed to remove the catalyst, base, and solvent, and the final purification step ensures the isolation of the desired compound in high purity. The characterization of the product by multiple analytical techniques provides definitive confirmation of its identity and purity, ensuring the reliability of the experimental outcome.

Conclusion

The Heck reaction of this compound is a robust and efficient method for the synthesis of 5-vinylfuran-2-carboxylic acid derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The tolerance of the carboxylic acid functionality makes this a particularly attractive method for the synthesis of complex molecules in the context of drug discovery and materials science. The protocol provided herein serves as a solid foundation for researchers to explore the vast synthetic potential of this powerful C-C bond-forming reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodofuran-2-carboxylic Acid with Terminal Alkynes

Introduction: The Strategic Importance of Furan-Alkyne Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. Its incorporation into complex molecular architectures often imparts desirable pharmacokinetic and pharmacodynamic properties.[1] The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are pivotal building blocks in the development of pharmaceuticals, natural products, and advanced organic materials.[3][4]

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-iodofuran-2-carboxylic acid with a variety of terminal alkynes. The resulting 5-(alkynyl)furan-2-carboxylic acids are of significant interest to researchers, particularly in drug discovery, as they combine the furan moiety with the linear rigidity and reactivity of an alkyne, opening avenues for the synthesis of novel molecular probes, API (Active Pharmaceutical Ingredient) precursors, and complex heterocyclic systems. We will delve into the mechanistic underpinnings of this reaction, explore crucial experimental parameters, provide step-by-step protocols for both standard and copper-free conditions, and discuss the common challenges and troubleshooting strategies.

Mechanistic Insight: The "Why" Behind the Protocol

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.

The Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes this step relatively facile.[6]

-

Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-(alkynyl)furan-2-carboxylic acid and regenerate the active Pd(0) catalyst.[5]

The amine base plays a crucial role in deprotonating the terminal alkyne, facilitating the formation of the copper acetylide, and neutralizing the hydrogen iodide generated during the reaction.[3]

References

Synthesis of Novel Heterocycles from 5-Iodofuran-2-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals